molecular formula C9H8FNO3 B8553694 1-Allyloxy-2-fluoro-4-nitro-benzene

1-Allyloxy-2-fluoro-4-nitro-benzene

Cat. No.: B8553694
M. Wt: 197.16 g/mol
InChI Key: QAWJMEGFJCMWSY-UHFFFAOYSA-N
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Description

1-Allyloxy-2-fluoro-4-nitrobenzene is a nitroaromatic compound featuring an allyloxy group (-OCH2CH=CH2) at position 1, a fluorine atom at position 2, and a nitro group (-NO2) at position 4 on the benzene ring. Key characteristics include:

  • Molecular formula: C9H8FNO3 (estimated).
  • Molecular weight: ~197.17 g/mol (calculated by substituting chlorine with fluorine in 1-(allyloxy)-4-chloro-2-nitrobenzene (C9H8ClNO3, MW 213.62) ).
  • Key functional groups: The allyloxy group introduces electron-donating effects, while fluorine and nitro groups are electron-withdrawing, creating a polarized aromatic system.

This compound likely serves as an intermediate in pharmaceuticals or agrochemicals, leveraging fluorine’s metabolic stability and the nitro group’s reactivity in reduction or substitution reactions .

Properties

Molecular Formula

C9H8FNO3

Molecular Weight

197.16 g/mol

IUPAC Name

2-fluoro-4-nitro-1-prop-2-enoxybenzene

InChI

InChI=1S/C9H8FNO3/c1-2-5-14-9-4-3-7(11(12)13)6-8(9)10/h2-4,6H,1,5H2

InChI Key

QAWJMEGFJCMWSY-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=C(C=C(C=C1)[N+](=O)[O-])F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-Allyloxy-2-fluoro-4-nitrobenzene with five analogues, highlighting molecular formulas, substituents, synthesis yields, and hazards:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Synthesis Yield Hazards (GHS)
1-Allyloxy-2-fluoro-4-nitrobenzene* C9H8FNO3 197.17 Allyloxy, F, NO2 N/A Likely H302, H315, H319
1-(Allyloxy)-4-chloro-2-nitrobenzene C9H8ClNO3 213.62 Allyloxy, Cl, NO2 95–97% Not specified
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene C7H5BrFNO3 250.84 Br, F, OCH3, NO2 95% purity H302, H315, H319, H335
3-Fluoro-4-nitrobenzyl alcohol C7H6FNO3 171.12 F, NO2, CH2OH N/A Not specified
1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene C7H5BrFNO3 250.84 Br, F, OCH3, NO2 N/A Similar to
1-(4-Chloro-3-methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene C14H9ClF3NO3 331.7 Cl, CH3, CF3, NO2 N/A Not specified

*Estimated properties based on analogous structures.

Key Findings from Comparative Analysis

Substituent Effects on Reactivity :

  • The allyloxy group in 1-(allyloxy)-4-chloro-2-nitrobenzene enables high-yield synthesis (95–97%) via nucleophilic substitution . Fluorine’s smaller atomic size and higher electronegativity in the target compound may alter reaction kinetics compared to chlorine.
  • Bromine-substituted analogues (e.g., 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene) exhibit higher molecular weights and significant hazards (e.g., respiratory irritation), likely due to bromine’s toxicity .

Physical Properties :

  • 3-Fluoro-4-nitrobenzyl alcohol has a defined melting point (93–94°C), suggesting crystalline stability, whereas allyloxy-containing compounds are typically liquids or oils .

Applications: Nitro groups in these compounds are often reduced to amines (e.g., 4-(substituted)-5-fluorobenzene-1,2-diamine in ), which are precursors for heterocyclic drugs .

Safety Considerations :

  • Bromo- and nitro-substituted aromatics frequently require stringent safety protocols (e.g., PPE, ventilation) due to toxicity risks .

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